molecular formula C12H21NO3 B1279021 (R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine CAS No. 115378-31-9

(R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine

Cat. No.: B1279021
CAS No.: 115378-31-9
M. Wt: 227.3 g/mol
InChI Key: SEDZCRLQHSPEFD-SECBINFHSA-N
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Description

®-N-Boc-2,2-dimethyl-4-vinyloxazolidine is a chiral oxazolidine derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a dimethyl-substituted oxazolidine ring, and a vinyl group. This compound is of significant interest in organic synthesis due to its utility as a chiral auxiliary and its role in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Boc-2,2-dimethyl-4-vinyloxazolidine typically involves the following steps:

    Formation of the Oxazolidine Ring: This can be achieved by reacting an amino alcohol with an aldehyde or ketone under acidic conditions to form the oxazolidine ring.

    Introduction of the Boc Protecting Group: The oxazolidine intermediate is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group.

Industrial Production Methods: In an industrial setting, the production of ®-N-Boc-2,2-dimethyl-4-vinyloxazolidine may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography.

Types of Reactions:

    Oxidation: ®-N-Boc-2,2-dimethyl-4-vinyloxazolidine can undergo oxidation reactions, particularly at the vinyl group, to form epoxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form saturated derivatives, such as the reduction of the vinyl group to an ethyl group.

    Substitution: The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the oxazolidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

    Substitution: Trifluoroacetic acid (TFA) is commonly used for the removal of the Boc protecting group.

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: Saturated oxazolidine derivatives.

    Substitution: Deprotected oxazolidine intermediates.

Scientific Research Applications

®-N-Boc-2,2-dimethyl-4-vinyloxazolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically pure compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-N-Boc-2,2-dimethyl-4-vinyloxazolidine primarily involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules through diastereoselective reactions. The Boc protecting group provides steric hindrance, guiding the reaction pathway to favor the formation of one enantiomer over the other. The vinyl group can participate in various reactions, further expanding the compound’s utility in synthesis.

Comparison with Similar Compounds

    (S)-N-Boc-2,2-dimethyl-4-vinyloxazolidine: The enantiomer of the compound, used in similar applications but with opposite stereochemistry.

    N-Boc-2,2-dimethyl-4-vinyloxazolidine: The racemic mixture of the compound.

    N-Boc-2,2-dimethyl-4-phenyl-oxazolidine: A similar compound with a phenyl group instead of a vinyl group.

Uniqueness: ®-N-Boc-2,2-dimethyl-4-vinyloxazolidine is unique due to its specific stereochemistry and the presence of the vinyl group, which provides additional reactivity compared to other similar compounds. Its ability to act as a chiral auxiliary and its versatility in various synthetic transformations make it a valuable tool in organic synthesis.

Properties

IUPAC Name

tert-butyl (4R)-4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-7-9-8-15-12(5,6)13(9)10(14)16-11(2,3)4/h7,9H,1,8H2,2-6H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDZCRLQHSPEFD-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C=C)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)C=C)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446878
Record name (R)-N-BOC-2,2-DIMETHYL-4-VINYLOXAZOLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115378-31-9
Record name (4R)-2,2-Dimethyl-4-vinyloxazolidine-3-carboxylic acid tert-butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115378-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-N-BOC-2,2-DIMETHYL-4-VINYLOXAZOLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 115378-31-9
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